7-(pyridin-3-ylmethyl)-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one
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Description
This compound is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, which includes two fused rings, a benzene ring and a quinazoline ring . They are known for their wide range of biological activities and are used in the development of various drugs .
Molecular Structure Analysis
The molecular structure of quinazolinones consists of a fused two-ring system, with a benzene ring attached to a quinazoline ring. The specific compound you mentioned has additional pyridinylmethyl and sulfanylidene substituents, which would further influence its chemical properties .Chemical Reactions Analysis
The chemical reactions of quinazolinones would largely depend on their specific substituents. Generally, they can undergo reactions typical for aromatic compounds, such as electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, quinazolinones are crystalline solids. They are typically soluble in organic solvents and have a high melting point .Future Directions
properties
IUPAC Name |
7-(pyridin-3-ylmethyl)-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S/c19-14-10-4-12-13(21-8-20-12)5-11(10)17-15(22)18(14)7-9-2-1-3-16-6-9/h1-6H,7-8H2,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDAOHHMFVAUPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(pyridin-3-ylmethyl)-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
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